2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
CAS No.:
Cat. No.: VC17689323
Molecular Formula: C11H15F3O
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F3O |
|---|---|
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2 |
| Standard InChI Key | MEOCDBWANDDCRX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
Introduction
Structural and Molecular Characteristics
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde (C₁₁H₁₅F₃O) has a molecular weight of 220.23 g/mol and features three key structural motifs (Fig. 1):
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A cyclopropane ring fused to a cyclohexane moiety.
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A trifluoromethyl (-CF₃) group at the cyclohexane’s 3-position.
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An aldehyde (-CHO) group attached to the cyclopropane ring.
The IUPAC name, 2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde, reflects its substitution pattern. Its canonical SMILES string (C1CC(CC(C1)C(F)(F)F)C2CC2C=O) highlights the spatial arrangement of these groups. The cyclohexyl group adopts a chair conformation, with the -CF₃ substituent occupying an equatorial position to minimize steric strain. The cyclopropane ring’s 60° bond angles introduce significant ring strain, enhancing reactivity at the aldehyde position .
Table 1: Molecular Properties of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅F₃O | |
| Molecular Weight | 220.23 g/mol | |
| IUPAC Name | 2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde | |
| InChI Key | MEOCDBWANDDCRX-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
Synthetic Routes and Methodologies
Silver-Catalyzed Cyclopropanation
A breakthrough in synthesizing trifluoromethylcyclopropanes involves silver-catalyzed deoxygenation/[2+1] cycloaddition of epoxides with trifluoromethyl N-triftosylhydrazones . This method converts epoxides directly into cyclopropanes under mild conditions (60°C in dichloromethane) using TpBr₃Ag(thf) and NaH . For 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde, the proposed pathway involves:
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Epoxide Deoxygenation: The starting epoxide (e.g., 3-(trifluoromethyl)cyclohexene oxide) undergoes silver-catalyzed deoxygenation to form an alkene intermediate.
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Cyclopropanation: The alkene reacts with a silver carbene generated in situ from trifluoromethyl N-triftosylhydrazone, yielding the cyclopropane core .
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Aldehyde Functionalization: Post-synthetic oxidation or formylation introduces the aldehyde group, though exact conditions remain proprietary.
This method achieves high diastereoselectivity (>20:1 d.r.) and yields up to 78% for analogous trifluoromethylcyclopropanes . Key advantages include operational simplicity and compatibility with diverse functional groups, such as ethers, halides, and aryl substituents .
Table 2: Optimization of Silver-Catalyzed Cyclopropanation
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | TpBr₃Ag(thf) | 58–78% yield |
| Base | NaH (2.5 equiv.) | Suppresses side reactions |
| Temperature | 60°C | Balances kinetics/thermodynamics |
| Solvent | Dichloromethane (DCM) | Enhances carbene stability |
Physicochemical Properties
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 1-(4-CF₃Ph)cyclopropane-1-carbaldehyde | 9.92 (s, 1H, CHO) | 192.1 (CHO) |
| Trifluoromethylcyclopropane | 1.45–1.89 (m, 4H) | 18.3, 22.7 (cyclopropane) |
Stability and Reactivity
The aldehyde group is susceptible to oxidation and nucleophilic attack, necessitating storage under inert atmospheres. The -CF₃ group enhances electrophilicity at the cyclopropane ring, facilitating ring-opening reactions with amines or thiols .
Applications and Future Directions
Pharmaceutical Intermediates
The trifluoromethyl group improves metabolic stability and bioavailability in drug candidates. Cyclopropane rings are prevalent in bioactive molecules (e.g., antiretroviral agents), positioning this compound as a potential building block for protease inhibitors .
Materials Science
The strained cyclopropane ring could serve as a crosslinking agent in polymer chemistry, while the -CF₃ group imparts hydrophobicity for coatings or membranes.
Catalysis
Silver complexes of cyclopropane aldehydes may act as ligands in asymmetric catalysis, leveraging the -CF₃ group’s electron-withdrawing effects to modulate reactivity .
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